molecular formula C12H19N3O4S B2423925 ethyl 1-ethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1260991-10-3

ethyl 1-ethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2423925
CAS No.: 1260991-10-3
M. Wt: 301.36
InChI Key: WXKTUZLSXOSHDY-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound featuring a pyrazole ring substituted with an ethyl group, a pyrrolidinylsulfonyl group, and an ethyl ester group

Preparation Methods

The synthesis of ethyl 1-ethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the pyrrolidinylsulfonyl group: This step involves the sulfonylation of the pyrazole ring using pyrrolidine and a sulfonyl chloride reagent.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 1-ethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the pyrrolidinyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Ethyl 1-ethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrrolidinylsulfonyl group is crucial for its binding affinity and specificity, while the pyrazole ring provides structural stability. Pathways involved in its mechanism of action include enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Ethyl 1-ethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:

    Pyrrolidin-2-one derivatives: These compounds also feature a pyrrolidine ring and are known for their biological activities.

    Pyrazole derivatives: Compounds with a pyrazole ring are widely studied for their pharmacological properties.

    Sulfonyl-containing compounds: These compounds are known for their role in medicinal chemistry as enzyme inhibitors and therapeutic agents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 1-ethyl-3-pyrrolidin-1-ylsulfonylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-3-14-9-10(12(16)19-4-2)11(13-14)20(17,18)15-7-5-6-8-15/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKTUZLSXOSHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)S(=O)(=O)N2CCCC2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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